Product packaging for 5-Bromo-8-methylquinoline(Cat. No.:CAS No. 74316-55-5)

5-Bromo-8-methylquinoline

Cat. No.: B1275203
CAS No.: 74316-55-5
M. Wt: 222.08 g/mol
InChI Key: REIFWJGDIKRUSB-UHFFFAOYSA-N
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Description

Overview of Halogenated Quinoline (B57606) Derivatives in Organic and Medicinal Chemistry

Quinoline and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural backbone of many synthetic and natural products. researchgate.net The introduction of halogen atoms, such as bromine, into the quinoline scaffold significantly modifies the electronic properties and reactivity of the molecule. Halogenated quinolines are recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, antimalarial, and anti-inflammatory properties. smolecule.com This has made them a focal point in medicinal chemistry for the development of new therapeutic agents. evitachem.com

In organic synthesis, the halogen substituent serves as a versatile handle for a variety of chemical transformations. It can be readily replaced by other functional groups through nucleophilic substitution reactions or participate in cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. evitachem.com This reactivity allows for the construction of diverse and complex molecular architectures, making halogenated quinolines valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. evitachem.com

Significance of 5-Bromo-8-methylquinoline as a Synthetic Intermediate and Core Scaffold

This compound, with its distinct substitution pattern, is a particularly valuable building block in organic synthesis. smolecule.com The bromine atom at the 5-position can be targeted for various chemical modifications, while the methyl group at the 8-position influences the molecule's steric and electronic properties. smolecule.com This compound serves as a key intermediate in the synthesis of a range of more complex quinoline derivatives. smolecule.com For instance, it can be used to synthesize 5-cyano-8-methylquinoline through the Rosenmund-von Braun reaction, which can then be hydrolyzed to form 8-methylquinoline-5-carboxylic acid. smolecule.com

The quinoline core of this compound provides a rigid and planar scaffold that is amenable to the construction of intricate three-dimensional structures. Its derivatives are being investigated for their potential applications in various fields, including medicinal chemistry and materials science. smolecule.com The ability to functionalize the molecule at multiple positions makes it an attractive starting material for creating libraries of compounds for drug discovery and for developing new materials with specific electronic or optical properties. smolecule.comevitachem.com For example, a recent study detailed the synthesis of a tricyclic quinoline-serrulatane scaffold, a first for a natural product, starting from a derivative of this compound. rsc.org

Current Research Landscape and Emerging Directions for this compound Studies

Current research on this compound and its derivatives is highly active and spans multiple disciplines. In medicinal chemistry, there is a strong focus on exploring the therapeutic potential of these compounds. smolecule.com Studies have investigated their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. smolecule.com The development of novel synthetic methodologies to access a wider range of this compound derivatives is a key area of investigation, aiming to create compounds with enhanced biological activity and selectivity. rsc.org

Emerging research directions include the application of this compound in materials science. smolecule.com Its unique electronic properties make it a candidate for the development of organic light-emitting diodes (OLEDs) and other electronic materials. Furthermore, the use of this compound in the synthesis of complex natural products and as a ligand in catalysis are areas of growing interest. rsc.orglookchem.com The development of more efficient and environmentally friendly synthetic methods, such as metal-free C5-selective halogenation of quinolines, is also a significant trend in the field. rsc.org

Interdisciplinary Relevance of this compound in Chemical Sciences

The significance of this compound extends beyond traditional organic and medicinal chemistry, demonstrating its interdisciplinary relevance. In the field of chemical biology, derivatives of this compound are used as molecular probes to study biological processes and to identify new drug targets. Its structural features allow for the design of molecules that can interact with specific enzymes or receptors, providing insights into their function and mechanism of action. smolecule.com

In materials science, the planar aromatic system and the presence of a halogen atom make this compound and its derivatives interesting candidates for the design of novel functional materials. evitachem.comevitachem.com These materials could find applications in electronics, optics, and sensor technology. The versatility of this compound as a synthetic precursor also makes it relevant to the field of catalysis, where it can be used to synthesize ligands for transition metal catalysts. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN B1275203 5-Bromo-8-methylquinoline CAS No. 74316-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-8-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-4-5-9(11)8-3-2-6-12-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIFWJGDIKRUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405812
Record name 5-bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74316-55-5
Record name 5-bromo-8-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Bromo 8 Methylquinoline and Its Precursors

Direct Synthesis Strategies of 5-Bromo-8-methylquinoline

The direct synthesis of this compound is predominantly achieved through the regioselective bromination of the 8-methylquinoline (B175542) scaffold. This approach involves the direct introduction of a bromine atom at the C5 position of the quinoline (B57606) ring, a reaction that can be guided by a variety of reagents and catalytic systems to ensure high selectivity.

Regioselective Bromination of 8-Methylquinoline

The regioselective C5-H bromination of 8-methylquinoline is a key transformation for obtaining the target compound. The electron-donating nature of the methyl group at the C8 position activates the carbocyclic ring of the quinoline system towards electrophilic attack, primarily at the C5 (para) and C7 (ortho) positions. chemicalbook.com Achieving high selectivity for the C5 position requires careful selection of brominating agents and reaction conditions.

Classical methods for the C5-bromination of quinoline rings have employed elemental bromine (Br₂) and various metal catalysts. beilstein-journals.org Copper salts, in particular, have been utilized to promote this selective halogenation. For instance, copper(I) bromide (CuBr) and copper(II) bromide (CuBr₂) can serve as both a catalyst and a bromine source in some contexts. beilstein-journals.org An efficient method for the C5-bromination of N-(quinolin-8-yl)benzamide, a related substrate, was developed using a copper catalyst with alkyl bromides as the bromine source. beilstein-journals.orgbeilstein-journals.org This reaction proceeds with outstanding site selectivity in dimethyl sulfoxide (B87167) (DMSO) under air. beilstein-journals.orgbeilstein-journals.org While these methods are established for 8-aminoquinoline (B160924) derivatives, the principles can be extended to 8-methylquinoline, where the directing group influences the electrophilic substitution pattern. The synthesis of this compound can be achieved by treating 8-methylquinoline with bromine, using a catalyst such as silver sulfate (B86663) to direct the substitution to the 5-position.

Table 1: Traditional Reagents for C5-Bromination of Quinoline Derivatives

Reagent/Catalyst Substrate Type Key Features Reference
Br₂ / Silver Sulfate 8-Methylquinoline Direct bromination at the C5 position.
CuBr / CuBr₂ 8-Aminoquinoline Amides Copper-promoted selective C5-bromination. beilstein-journals.org

Brominated imides are a widely used class of reagents for C5-H bromination due to their milder reactivity and often higher selectivity compared to elemental bromine. acs.org N-Bromosuccinimide (NBS) is the most prominent member of this class. acs.org The synthesis of 5-bromo-8-methylquinoxaline, a structurally similar compound, is successfully achieved using NBS in acetonitrile (B52724) at elevated temperatures. chemicalbook.com For quinoline derivatives, NBS can be employed, often in conjunction with a catalyst or under specific solvent conditions, to achieve regioselective bromination. Other brominated imides, such as N-bromosaccharin (NBSA) and tribromoisocyanuric acid (TBCA), are also effective reagents for the C5-bromination of the quinoline core. acs.org

Table 2: Application of N-Bromosuccinimide (NBS) in Bromination

Substrate Reagent Solvent Temperature Product Yield Reference
5-methylquinoxaline N-Bromosuccinimide Acetonitrile 60 °C 5-Bromo-8-methylquinoxaline 41% chemicalbook.com
Isoquinoline (B145761) N-Bromosuccinimide Sulfuric Acid -22 °C 5-Bromoisoquinoline 47-49% orgsyn.org
8-Methylquinoline N-Bromosuccinimide Acetic Acid Controlled Temp. 7-Bromo-8-methylquinoline* -

Note: This synthesis targets the C7 position and highlights the importance of reaction conditions in directing selectivity.

Recent advancements in organic synthesis have focused on developing environmentally benign, metal-free protocols for halogenation. An efficient and convenient method for C5-selective halogenation of quinoline derivatives utilizes N-halosuccinimides (including NBS) in water, proceeding without any metal catalyst, additional oxidants, or additives. rsc.org This approach is noted for its broad substrate scope and short reaction times. rsc.org

Another powerful metal-free system employs trihaloisocyanuric acids as an atom-economical halogen source. rsc.org An operationally simple, metal-free reaction for the regioselective C5–H halogenation of a broad range of 8-substituted quinolines has been developed using tribromoisocyanuric acid (TBCA). rsc.org This reaction proceeds at room temperature under an open-air atmosphere. rsc.org However, it is crucial to note that the substrate's nature is critical. While this method is effective for many 8-substituted quinolines, the reaction of 8-methylquinoline with TBCA under these conditions was found to yield the methyl-brominated product as the major isomer, not the desired C5-bromo product. rsc.org

Applications of Brominated Imides (e.g., N-Bromosuccinimide) in C5-H Bromination

Mechanistic Insights into Regioselectivity Control During Bromination

The regioselectivity of the bromination of 8-methylquinoline is governed by the principles of electrophilic aromatic substitution. The quinoline system under acidic conditions becomes protonated at the nitrogen atom, which strongly deactivates the pyridine (B92270) ring to electrophilic attack. stackexchange.com Consequently, the substitution occurs on the more electron-rich benzene (B151609) ring. stackexchange.com

The 8-methyl group is an activating ortho-, para-directing group. It enhances the electron density at the C7 (ortho) and C5 (para) positions, making them the most likely sites for bromination. The outcome of the reaction (C5 vs. C7) is a result of a delicate balance between electronic and steric effects.

Electronic Effects : The para-position (C5) is electronically favored for substitution as the positive charge in the corresponding Wheland intermediate (the sigma complex) can be delocalized effectively.

Steric Effects : The ortho-position (C7) is sterically more accessible than the C5 position, which is subject to some steric hindrance from the peri-hydrogen at the C4 position. However, the directing group at C8 itself can also exert steric influence.

For 8-amidoquinolines, a chelation-controlled mechanism involving a metal catalyst is often proposed to explain the high C5 selectivity. mdpi.com In the case of 8-methylquinoline, where such chelation is not possible, the reaction proceeds via a standard electrophilic aromatic substitution pathway. The choice of brominating agent and reaction conditions becomes paramount in tipping the balance towards C5 selectivity over C7 or side-chain bromination. rsc.org

Convergent Synthesis Approaches Utilizing this compound as a Key Intermediate

This compound is an ideal building block for use in convergent synthetic strategies. As an aryl halide, its bromine atom can be readily transformed or used as a handle for carbon-carbon bond-forming reactions. The most prominent of these is the Palladium-catalyzed Suzuki-Miyaura coupling reaction. rsc.org

In this approach, this compound can be coupled with a variety of organoboron compounds (boronic acids or esters), which represent the second complex fragment of the target molecule. This reaction forms a new carbon-carbon bond at the C5 position of the quinoline ring, effectively stitching the two fragments together. This methodology is a cornerstone of modern medicinal chemistry for the construction of complex, biologically active molecules. rsc.org For example, the synthesis of the anti-tuberculosis drug TBAJ-876 involves a convergent approach where a Suzuki coupling joins a quinoline boronic acid with a heterocyclic bromide, highlighting the power of this strategy. chemrxiv.org By analogy, this compound would serve as the key heterocyclic bromide fragment, which could be coupled with a different, complex boronic acid to convergently synthesize a novel, elaborate molecular structure.

Synthesis of Complex Polysubstituted Quinolines from this compound

The bromine atom at the C5 position of this compound is a key handle for introducing molecular complexity through cross-coupling reactions. The carbon-bromine bond is readily activated by transition metal catalysts, particularly palladium, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions are fundamental in modern organic synthesis for constructing elaborate molecular architectures from simpler bromo-aromatic precursors.

Detailed research has demonstrated the utility of palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, for the functionalization of bromoquinolines. These methods allow for the introduction of a wide variety of substituents at the C5 position, leading to diverse polysubstituted quinoline derivatives. For example, the Suzuki-Miyaura coupling reaction between a bromo-substituted heterocycle and an arylboronic acid is an efficient method for creating biaryl structures. beilstein-journals.org While direct studies on this compound are specific, the extensive use of these reactions on analogous bromo-heterocyclic systems provides a clear blueprint for its synthetic potential. nih.govbeilstein-journals.org

A specific example of creating complex structures involves the synthesis of novel phthalonitriles from 8-hydroxyquinoline (B1678124) derivatives. researchgate.net Following this synthetic logic, 5-bromo-8-hydroxyquinoline can be prepared and subsequently reacted to form more complex ethers, which are then further functionalized. This highlights how the bromo-substituent directs the synthesis toward intricate, polysubstituted systems. researchgate.net

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing Aryl Bromides

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Bond Formed Resulting Structure
Suzuki-Miyaura Coupling Organoboron Reagent (e.g., Ar-B(OH)₂) Pd(PPh₃)₄, Pd(OAc)₂ / SPhos C-C (Aryl-Aryl) 5-Aryl-8-methylquinoline
Sonogashira Coupling Terminal Alkyne (e.g., R-C≡CH) PdCl₂(PPh₃)₂ / CuI C-C (Aryl-Alkynyl) 5-Alkynyl-8-methylquinoline
Heck Coupling Alkene (e.g., CH₂=CHR) Pd(OAc)₂ / P(o-tol)₃ C-C (Aryl-Vinyl) 5-Vinyl-8-methylquinoline
Buchwald-Hartwig Amination Amine (e.g., R₂NH) Pd₂(dba)₃ / BINAP C-N 5-Amino-8-methylquinoline

| C-H Arylation | Arene/Heteroarene | Pd(OAc)₂ / PCy₃ | C-C (Aryl-Aryl) | 5-Aryl-8-methylquinoline |

This table presents generalized transformations applicable to the 5-bromo position of the quinoline core based on established palladium catalysis literature.

Strategies for Orthogonal Functionalization of the Quinoline Core

Orthogonal functionalization refers to the selective chemical modification of one functional group in the presence of another, different functional group. The structure of this compound is ideally suited for this approach, possessing two distinct reactive sites: the C5-bromo group and the C8-methyl group. This allows for a stepwise and controlled elaboration of the quinoline scaffold.

Functionalization at the C5-Position: As detailed in the previous section, the C5-Br bond is reliably functionalized through a host of palladium-catalyzed cross-coupling reactions. nih.gov The well-established nature of these transformations allows for the predictable introduction of aryl, alkynyl, vinyl, and amino groups, among others, with high selectivity. beilstein-journals.org

Functionalization at the C8-Methyl Position: The methyl group at the C8 position offers a different set of synthetic opportunities through C(sp³)-H bond functionalization. nih.gov The nitrogen atom within the quinoline ring acts as an endogenous directing group, facilitating the selective activation of the C-H bonds of the adjacent methyl group by a transition metal catalyst. nih.govfrontiersin.org This strategy has been successfully employed for various transformations:

Halogenation: The methyl group can be selectively halogenated. For instance, bromination using N-Bromosuccinimide (NBS) can convert the C8-methyl group into a bromomethyl group, which is a versatile synthon for subsequent nucleophilic substitution reactions. researchgate.net

Oxidative Coupling: Palladium-catalyzed protocols have been developed for the oxidative coupling of 8-methylquinolines with other partners. This includes C(sp³)-H phosphorylation and sulfonation, where the methyl group is directly converted into a phosphonomethyl or sulfonylmethyl moiety using hypervalent iodine reagents. frontiersin.org

Arylation and Alkylation: Under specific catalytic conditions, the C8-methyl group can undergo arylation or alkylation, forming a new C-C bond and extending the carbon framework.

The ability to selectively address either the C5-Br bond or the C8-methyl C-H bonds allows for a highly controlled and versatile synthetic strategy. A researcher could first perform a Suzuki coupling at the C5 position and subsequently functionalize the C8-methyl group, or vice versa, to access a wide array of complex, polysubstituted quinolines that would be difficult to prepare using other methods.

Reactivity Studies and Mechanistic Investigations of 5 Bromo 8 Methylquinoline

Cross-Coupling Reactions of the Aryl Bromide Moiety

The bromine atom at the C5 position of the quinoline (B57606) ring is a versatile handle for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through various transition-metal-catalyzed cross-coupling reactions. smolecule.comquinoline-thiophene.com This reactivity is characteristic of aryl halides and is fundamental to constructing more complex molecular architectures. smolecule.comsmolecule.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysts are exceptionally effective for activating the C-Br bond in 5-Bromo-8-methylquinoline, enabling a suite of powerful cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a prominent method for creating C-C bonds. researchgate.netsnnu.edu.cn Studies on analogous bromoquinoline systems demonstrate that coupling with various substituted phenylboronic acids proceeds efficiently in the presence of a palladium catalyst, such as Dichlorobis(triphenylphosphine)palladium(II), under basic conditions. researchgate.net This method is highly valued for its mild reaction conditions and tolerance of diverse functional groups. researchgate.netsnnu.edu.cn

While direct examples for this compound are specific, the extensive literature on related bromo-aromatic scaffolds confirms the feasibility of Heck reactions (coupling with alkenes) and Sonogashira reactions (coupling with terminal alkynes). smolecule.comrsc.org For instance, the Sonogashira coupling of substituted 1,2,3-triiodobenzene (B3054506) has shown that palladium catalysts can selectively react with iodo groups while leaving bromo substituents untouched, highlighting the potential for controlled, stepwise functionalization on poly-halogenated systems. rsc.org Unexpected biaryl product formation has been observed during palladium-catalyzed borylation reactions of other bromoquinoline derivatives, resulting from a subsequent Suzuki coupling between the newly formed boronic acid ester and the starting aryl bromide. researchgate.net

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Aromatic Scaffolds

Reaction TypeAryl Halide ExampleCoupling PartnerCatalyst SystemProduct TypeReference(s)
Suzuki-Miyaura5-Bromo-8-methoxyquinolinePhenylboronic acidsPdCl₂(PPh₃)₂ / Base5-Aryl-8-methoxyquinolines researchgate.net
Suzuki-Miyauratert-butyl N-(8-bromoquinolin-5-yl-methyl)-N-methylcarbamateBis(pinacolato)diboronPdCl₂(dppf) / KOAcBoronic acid ester (intended), Biaryl (side-product) researchgate.net
Sonogashira5-substituted-1,2,3-triiodobenzeneTerminal alkynesPd(PPh₃)₄ / CuIIodinated diphenylacetylenes rsc.org

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, provide a classical yet continually evolving method for forming C-C, C-O, and C-N bonds. ias.ac.inrsc.org These reactions are particularly useful for the arylation of phenols, alcohols, and amines. nih.govresearchgate.net Research on the copper-catalyzed arylation of phenols with heteroaryl bromides has shown that even less reactive substrates like 8-bromo-2-methylquinoline (B152758) can be successfully coupled with electron-rich phenols, although sometimes requiring higher catalyst loadings. nih.gov The development of new ligand systems, such as oxalohydrazides, has significantly improved the efficiency of these copper-catalyzed C-O coupling reactions, achieving high turnover numbers even with complex, drug-like aryl halides. nih.gov

Copper catalysis is also central to the Chan-Lam coupling reaction, which forms C-N bonds between amines and boronic acids. rsc.org Studies on 8-aminoquinolines have demonstrated their successful C-N coupling with phenylboronic acids using copper(II) acetate (B1210297) as the catalyst. rsc.org

Other Transition-Metal-Mediated C-C and C-N Bond Formations

Beyond palladium and copper, other transition metals are effective in mediating bond formations with aryl halides. Ruthenium-based catalysts, for example, have been used for the direct arylation of C-H bonds in aromatic amides using aryl bromides as the coupling partner. nih.gov While these methods often focus on C-H activation, they underscore the versatility of different transition metals in forging new bonds. nih.govnih.gov The choice of metal and ligand can influence the reaction's scope and selectivity, offering a broad toolkit for synthetic chemists. ias.ac.in

Carbon-Hydrogen (C-H) Functionalization of the Methyl Group at C8 Position

A distinct and highly researched area of reactivity for 8-methylquinoline (B175542) and its derivatives involves the direct functionalization of the C(sp³)-H bonds of the methyl group at the C8 position. researchgate.net This transformation is of great interest as it allows for the modification of a typically unreactive alkyl group, providing a direct route to more complex functionalized quinolines. researchgate.netrsc.org

Site-Selective C(sp³)-H Activation Strategies

The key to the selective functionalization of the 8-methyl group is the presence of the nitrogen atom within the quinoline ring. researchgate.net This nitrogen atom acts as an endogenous directing group, coordinating to a transition metal center and positioning it in close proximity to the C8-methyl group. This chelation assistance facilitates the cleavage of a C(sp³)-H bond to form a stable five-membered cyclometalated intermediate. acs.orgacs.org This strategy ensures high site-selectivity, as the activation occurs specifically at the C8-methyl position over other potentially reactive C-H bonds in the molecule. rsc.org This directed activation is a powerful and atom-economical approach that avoids the need for pre-functionalizing the methyl group. nih.govmdpi.com

Metal-Catalyzed C-H Functionalization (e.g., Rhodium-Catalysis)

Rhodium complexes have proven to be particularly effective catalysts for the C(sp³)-H functionalization of 8-methylquinolines. acs.orgresearchgate.net Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, can catalyze the coupling of 8-methylquinolines with a variety of partners, including olefins and maleimides, to form new C-C bonds. acs.orgacs.org These reactions are highly regioselective, yielding linear alkylated products. acs.org Mechanistic studies suggest the reaction proceeds through the formation of a five-membered rhodacycle intermediate. acs.orgresearchgate.netacs.org

Beyond alkylation, rhodium catalysis has been successfully applied to C-H amidation, where 8-methylquinolines react with amides to form quinolin-8-ylmethanamine (B184975) derivatives at room temperature. oup.com Rhodium catalysts also enable the heteroarylation of the 8-methyl group, for instance, through a cascade C-H activation and nucleophilic cyclization with o-ethynylaniline derivatives to produce indole-tethered quinolines. nih.govbohrium.com

While rhodium is prominent, other metals like palladium have also been utilized. Palladium-catalyzed reactions can achieve site-selective iodination or acetoxylation of the C8-methyl group using hypervalent iodine reagents. researchgate.netfrontiersin.org Palladium catalysts have also been shown to accomplish C(sp³)-H alkylation of 8-methylquinolines using aziridines as the alkylating source. rsc.org

Table 2: Examples of Metal-Catalyzed C(sp³)-H Functionalization of 8-Methylquinolines

Catalyst SystemCoupling PartnerFunctionalization TypeProductReference(s)
[CpRhCl₂]₂ / AgSbF₆MaleimidesAlkylationSuccinimide-substituted 8-methylquinolines acs.org
CpRh(MeCN)₃₂AmidesAmidationQuinolin-8-ylmethanamine derivatives oup.com
[RuCl₂(p-cymene)]₂ or [CpRhCl₂]₂Olefins (e.g., acrylates)AlkylationLinearly alkylated 8-methylquinolines acs.org
Pd(OAc)₂ / PhI(OAc)₂AziridinesAlkylationγ-Quinolinylpropylamines rsc.org
[CpRhCl₂]₂ / Ag₂CO₃Alkylboronic acidsMethylation/Alkylation8-Ethylquinoline and other alkylated quinolines rsc.orgresearchgate.net
[Cp*RhCl₂]₂ / AgOAco-EthynylanilinesHeteroarylation8-(Indol-3-yl)methyl-quinolines nih.govbohrium.com
Pd(OAc)₂ / I₂N/AIodination8-(Iodomethyl)quinolines researchgate.net

Metal-Free Approaches for C(sp³)-H Bond Transformations

The direct functionalization of C(sp³)-H bonds is a highly sought-after transformation in organic synthesis due to its atom economy. In the context of 8-methylquinolines, metal-free approaches for C(sp³)-H bond transformations have been explored to avoid the use of often toxic and expensive transition metals. tandfonline.comnih.gov These methods typically involve the generation of radical intermediates. For instance, electrochemical methods have been developed for the C(sp³)-H amination of azoles with substrates containing benzylic C-H bonds, which are structurally analogous to the 8-methyl group of this compound. tandfonline.com These reactions proceed under metal- and chemical oxidant-free conditions, offering a greener alternative to traditional methods. tandfonline.com

Another metal-free strategy involves the use of ionic liquids as catalysts. For example, 1-butylpyridinium (B1220074) iodide has been shown to catalyze the direct oxidative amination of benzylic C(sp³)-H bonds with azoles under mild conditions. rsc.org This method is applicable to methyl-substituted heteroarenes like 2-methylquinoline, suggesting its potential for the functionalization of the 8-methyl group in this compound. rsc.org The proposed mechanism involves the formation of an N-alkylated azole through an intermolecular sp³ C-N bond formation. rsc.org

Electrophilic and Nucleophilic Reactions on the Quinoline Ring System

The quinoline ring in this compound is susceptible to both electrophilic and nucleophilic attacks, with the positions of substitution being influenced by the existing substituents.

The bromine atom at the 5-position of this compound is a key site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various functional groups, making it a valuable intermediate in the synthesis of more complex molecules. smolecule.com The electron-withdrawing nature of the quinoline ring system facilitates nucleophilic attack at the carbon bearing the bromine atom.

Studies on related bromoquinoline compounds have shown that the bromine atom can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. d-nb.infonih.gov For example, the reaction of 5-bromo-1,2,3-triazines with phenols proceeds via a concerted SNAr mechanism. nih.gov While the substrate is different, the principle of nucleophilic displacement of a bromine atom on an electron-deficient aromatic ring is relevant. In the case of this compound, the bromine atom can be substituted by nucleophiles to create new C-N, C-S, or C-O bonds. smolecule.com

The Rosenmund-von Braun reaction, which involves the conversion of an aryl bromide to a nitrile using a cyanide source, is a classic example of a nucleophilic substitution that can be applied to this compound to synthesize 5-cyano-8-methylquinoline. smolecule.com This cyano derivative can then be hydrolyzed to the corresponding carboxylic acid. smolecule.com

8-Methylquinoline, the parent compound of this compound, is known to react vigorously with strong oxidizing agents and strong acids. lookchem.comchemicalbook.com These reactions can lead to the formation of salts and water in exothermic processes. lookchem.comchemicalbook.com The quinoline ring itself is relatively stable, but the methyl group can be oxidized. For instance, oxidation of 8-methylquinoline can yield 8-quinolinecarboxylic acid. smolecule.com

The presence of the bromine atom in this compound would likely influence the outcome of oxidation reactions. The electron-withdrawing nature of the bromine may make the ring slightly more resistant to oxidation compared to 8-methylquinoline. However, strong oxidizing conditions can still lead to the degradation of the molecule.

The synthesis of this compound itself is typically achieved through the bromination of 8-methylquinoline. smolecule.com A common method involves treating 8-methylquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. This electrophilic aromatic substitution occurs preferentially at the 5-position.

Table 2: General Reactivity of 8-Methylquinoline Derivatives

Reagent TypeReactivityPotential ProductsReference
Strong Oxidizing AgentsVigorous reactionRing-opened products, oxidized methyl group lookchem.comchemicalbook.com
Strong AcidsExothermic neutralizationQuinolinium salts lookchem.comchemicalbook.com
Nucleophiles (at C-Br)Substitution5-substituted-8-methylquinolines smolecule.comsmolecule.com
Electrophiles (on ring)SubstitutionFurther substituted quinolines

Reactions with Strong Oxidizing Agents and Acids

Photochemical Reactivity and Light-Induced Transformations

The photochemical behavior of quinoline derivatives is an active area of research, with potential applications in photochemistry and photobiology. chemrxiv.org While specific photochemical studies on this compound are limited, the reactivity of related compounds provides valuable insights.

Bromoquinolines are known to undergo C-Br bond cleavage under UV irradiation. For example, 8-bromo-7-hydroxyquinoline derivatives have been shown to release bromide ions through a photoheterolysis mechanism. It is plausible that this compound could undergo a similar light-induced C-Br bond homolysis or heterolysis, leading to the formation of radical or ionic intermediates. These reactive species could then participate in subsequent reactions.

Furthermore, the quinoline ring itself can exhibit photochemical reactivity. Photoexcitation of quinoline derivatives can lead to an increase in the basicity of the nitrogen atom, a phenomenon known as photobasicity. chemrxiv.org The substituents on the quinoline ring significantly influence the magnitude of this effect. chemrxiv.org Recent developments have also focused on the use of photoredox catalysis for the methylation of heteroarenes, including quinolines, using methanol (B129727) as a methyl radical source. rsc.org These modern photochemical methods could potentially be applied to modify the this compound scaffold.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Bromo-8-methylquinoline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: Proton NMR (¹H NMR) reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For the related compound 8-bromo-2-methylquinoline (B152758) , the ¹H NMR spectrum (400 MHz, CDCl₃) shows a singlet for the methyl protons (CH₃) at approximately 2.82 ppm. iucr.org The aromatic protons of the quinoline (B57606) ring system appear as multiplets in the downfield region, typically between 7.33 and 8.02 ppm. iucr.org For this compound, one would expect a distinct set of signals corresponding to the protons on the quinoline core, with their chemical shifts and coupling constants influenced by the positions of the bromo and methyl substituents.

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In a derivative, 2-((5-bromoquinolin-8-yl)methyl)isoindoline-1,3-dione, the carbon signals for the 5-bromoquinoline (B189535) moiety are observed, which helps in confirming the substitution pattern. rsc.org For this compound itself, the spectrum would show ten distinct signals for the ten carbon atoms of the quinoline ring system and the methyl group. The carbon atom attached to the bromine (C5) would be significantly influenced by the halogen's electronegativity, and the methyl carbon (C8-CH₃) would appear in the aliphatic region of the spectrum.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY would reveal proton-proton couplings within the quinoline ring, helping to assign the signals of adjacent protons. HSQC would correlate each proton signal with its directly attached carbon atom, providing unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 1: Representative NMR Data for a Related Compound (8-Bromo-2-methylquinoline)

Nucleus Chemical Shift (ppm) Multiplicity Assignment
¹H 2.82 s CH₃
¹H 7.33 m quinoline H-3, H-6
¹H 7.73 dd quinoline H-7
¹H 8.02 m quinoline H-4, H-5

Data sourced from a study on 8-bromo-2-methylquinoline. iucr.org

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. For a derivative of this compound, N,N-dimethyl-8-(3-(triisopropylsilyl)prop-2-ynyl)quinolin-5-amine, HRMS was used to confirm its composition. epo.org For this compound (C₁₀H₈BrN), the calculated monoisotopic mass is 220.9840 g/mol . epa.gov HRMS would be expected to confirm this mass with high precision, distinguishing it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for identifying and quantifying volatile and thermally stable compounds. nih.gov In a GC-MS analysis of this compound, the compound would first be separated from any impurities on a GC column, and then the mass spectrometer would provide a mass spectrum corresponding to the pure compound. The fragmentation pattern observed in the mass spectrum would be characteristic of the this compound structure, showing losses of the bromine atom, the methyl group, and other fragments of the quinoline ring.

Table 2: Predicted Mass Spectrometry Data for this compound

Technique Expected m/z Information Provided
HRMS (ESI+) [M+H]⁺ ≈ 221.9918 High-precision mass for formula confirmation
GC-MS (EI) M⁺˙ ≈ 221/223 (isotope pattern) Molecular ion and fragmentation pattern

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier-Transform Infrared Spectroscopy (FTIR))

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

In the FTIR spectrum of this compound, one would expect to observe characteristic absorption bands corresponding to the various vibrations of its chemical bonds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹. The presence and position of these bands can confirm the presence of the quinoline core and the bromo substituent. For the related 6-bromo-2-methylquinoline, detailed vibrational analysis has been performed using both experimental and theoretical methods. researchgate.net

Table 3: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
> 3000 Aromatic C-H stretch
~2925 Aliphatic C-H stretch (methyl)
1600 - 1450 Aromatic C=C and C=N stretch
600 - 500 C-Br stretch

Electronic Absorption and Emission Spectroscopy for Optical Properties (e.g., UV-Vis, Fluorometric Analysis)

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the optical properties of a compound, which are determined by its electronic structure.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π-π* transitions within the aromatic system. mdpi.com For this compound, the spectrum would be expected to show characteristic absorption maxima, and the position of these maxima would be influenced by the bromo and methyl substituents.

Fluorometric Analysis: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many quinoline derivatives are known to be fluorescent. rsc.org The fluorescence properties of this compound, including its emission wavelength and quantum yield, could be determined to assess its potential for applications in materials science or as a fluorescent probe. The presence of the heavy bromine atom might influence the fluorescence through the heavy-atom effect, potentially enhancing intersystem crossing and leading to phosphorescence.

Solid-State Structural Determination via Single-Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. aps.org This technique provides precise information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Table 4: Crystallographic Data for the Analogue 8-Bromo-2-methylquinoline

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 5.0440 (17)
b (Å) 13.467 (4)
c (Å) 13.391 (4)
β (°) 97.678 (4)
V (ų) 901.4 (5)

Data from the crystallographic study of 8-bromo-2-methylquinoline. iucr.org

Advanced Spectroscopic Probes for Electronic Structure and Dynamics (e.g., Electron Spin Resonance (ESR))

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is a closed-shell molecule and thus ESR-silent, it can be used as a ligand to form paramagnetic metal complexes or can be involved in reactions that generate radical species.

For instance, a study on a Schiff base ligand derived from 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline reported the ESR spectrum of its copper(II) complex. researchgate.net The spectrum provided information about the covalent character of the metal-ligand bond. researchgate.net Similarly, if this compound were used to form a complex with a paramagnetic metal ion, ESR spectroscopy could be a valuable tool to probe the electronic structure and coordination environment of the metal center.

Thermal Analysis Techniques for Stability and Transformation Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This information is used to determine the thermal stability of a compound and to study its decomposition behavior.

Differential Scanning Calorimetry (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect phase transitions, such as melting and crystallization, and to measure their enthalpies.

A study involving metal complexes of a Schiff base derived from a bromo-methylquinoline derivative utilized thermal studies to characterize the complexes. wiley.com For this compound, TGA would indicate the temperature at which it begins to decompose, providing a measure of its thermal stability. A DSC thermogram would show an endothermic peak corresponding to its melting point. The melting point for the related 8-bromo-5-methylquinoline (B1439347) is reported to be in the range of 77-80 °C. sigmaaldrich.com

Computational Chemistry and Theoretical Modeling of 5 Bromo 8 Methylquinoline

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR models are mathematical expressions that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. dergipark.org.tr These models are crucial in medicinal chemistry for predicting the properties of new molecules, thereby accelerating drug development. dergipark.org.tr For quinoline (B57606) derivatives, QSAR studies help in designing compounds with enhanced efficacy by identifying key molecular descriptors that govern their biological effects. lookchem.comnih.gov

Predictive modeling for derivatives of 5-Bromo-8-methylquinoline would involve calculating a range of molecular descriptors and correlating them with a measured biological activity, such as antimicrobial or anticancer effects. smolecule.comontosight.ai In studies on similar quinolinone-based compounds, descriptors like van der Waals volume, electron density, and electronegativity were found to play a pivotal role in antituberculosis activity. nih.gov A typical QSAR study involves using multiple linear regression to build a model. For instance, a model for anti-proliferative activity in 5,8-quinolinequinone derivatives found that activity was most dependent on the electrophilic index, ionization potential, and the energy of the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr Similarly, anti-inflammatory activity was strongly related to molecular hardness and softness. dergipark.org.tr For this compound derivatives, a predictive model would likely incorporate electronic parameters (reflecting the influence of the bromo and methyl groups), hydrophobic parameters, and steric descriptors to forecast their therapeutic potential.

Substituents on the quinoline ring significantly impact chemical reactivity and biological activity. The bromine atom at the C5 position in this compound is an electron-withdrawing group, which can enhance interactions with biological targets. nih.gov The methyl group at the C8 position is an electron-donating group that can influence both the electronic properties and the steric profile of the molecule.

In QSAR studies of quinolinone-based thiosemicarbazones, it was observed that electron-withdrawing substituents like chloro (Cl) and bromo (Br) considerably increased antitubercular activity. nih.gov In contrast, electron-donating methyl groups at other positions slightly decreased activity. nih.gov This suggests that the bromo group in this compound is likely to be a favorable feature for certain biological activities, potentially by increasing the molecule's ability to interact with specific enzyme active sites. nih.govevitachem.com

Table 1: Influence of Substituents on Biological Activity in Quinoline Derivatives (Illustrative Examples)
Compound SeriesSubstituent TypeEffect on ActivityReference
Quinolinone-thiosemicarbazonesElectron-withdrawing (Br, Cl)Increased antitubercular activity nih.gov
Quinolinone-thiosemicarbazonesElectron-donating (Methyl)Slightly decreased antitubercular activity nih.gov
Pyrimidine-quinoline derivativesElectron-withdrawing (Bromo) on phenyl ringBetter binding affinity to HIV reverse transcriptase nih.gov
5,8-Quinolinequinone derivativesElectronegative groups (Cl, sulfonyl)Increased dipole moment, correlating with major anti-proliferative activity dergipark.org.tr

Predictive Modeling of Biological Activities of this compound Derivatives

Electronic Structure Analysis and Molecular Orbital Theory (e.g., Frontier Molecular Orbitals - HOMO/LUMO)

Electronic structure analysis provides fundamental information about the distribution of electrons in a molecule, which is key to understanding its stability and reactivity. irjweb.com Central to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. iqce.jp The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

Theoretical calculations, particularly Density Functional Theory (DFT), can predict the most likely sites for chemical reactions on the this compound scaffold. mdpi.com The distribution of the HOMO and LUMO indicates the probable regions for electrophilic and nucleophilic attack, respectively. dergipark.org.tr For electrophilic aromatic substitution, the electron-donating methyl group at C8 activates the ring, while the electron-withdrawing bromo group at C5 deactivates it. The combination of these effects, along with the inherent reactivity of the quinoline nucleus, will determine the regioselectivity of further functionalization. Computational studies on similar quinolines have been used to explain the preferred selectivity in formylation and bromination reactions, showing that substitution at the C5 position can be favored due to the stabilizing effect on the reaction intermediate. mdpi.comacgpubs.org Therefore, theoretical models can be employed to predict the outcomes of synthetic reactions on this compound, saving time and resources in the laboratory.

Mechanistic Computational Studies for Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms, including the characterization of transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally. scispace.com For quinoline derivatives, DFT calculations have been instrumental in understanding complex reaction pathways, such as palladium-catalyzed C-H activation and arylation reactions. acs.orgacs.org

For this compound, mechanistic studies could elucidate the steps involved in reactions such as Suzuki-Miyaura coupling at the C5-Br position. smolecule.com Such studies would involve calculating the free energy profile of the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. By modeling the transition state for each step, researchers can identify the rate-determining step and understand how factors like solvent and ligands influence the reaction's efficiency. scispace.com For instance, computational studies on the C-H activation of 8-methylquinoline (B175542) have highlighted the role of the acetate (B1210297) co-catalyst and have been used to propose detailed catalytic cycles. acs.org

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a molecule (ligand) when it interacts with a biological target, typically a protein or enzyme. tandfonline.comnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of their activity. researchgate.net

For this compound, docking studies could be performed to predict its interaction with various enzymes or receptors implicated in diseases. smolecule.com Research on structurally related quinoline derivatives has shown their potential to bind to a range of targets. For example, docking studies of quinoline derivatives containing a pyrimidine (B1678525) moiety revealed that a bromo-substituted phenyl group resulted in a high binding affinity for the HIV non-nucleoside reverse transcriptase inhibitor binding pocket. nih.gov Similarly, docking of 7-bromoquinoline-5,8-dione derivatives into the active site of bacterial dihydropteroate (B1496061) synthase has been used to rationalize their antimicrobial activity. ripublication.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity and a guide for designing more potent derivatives. nih.govtandfonline.com

Table 2: Examples of Molecular Docking Studies on Bromo-Quinoline Derivatives
Quinoline DerivativeProtein TargetKey FindingReference
Quinoline-pyrimidine hybrid with a bromo-phenyl groupHIV Reverse TranscriptaseHigh binding affinity (Docking score -10.67), indicating potential as an NNRTI. nih.gov
7-Bromoquinoline-5,8-dione sulphonamidesBacterial Dihydropteroate SynthaseCompounds interacted with the enzyme, suggesting a mechanism for antimicrobial activity. ripublication.com
1,3,4-Oxadiazole bridged quinolinyl-pyrazoleE. Coli protein (PDB: 1KZN)Efficient interaction predicted, correlating with observed antimicrobial activity. researchgate.net

Density Functional Theory (DFT) Calculations for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure and reactivity of molecular systems. bohrium.com By approximating the many-electron wavefunction and energy, DFT provides a computationally feasible method for predicting a wide range of molecular properties with reasonable accuracy. For quinoline and its derivatives, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p), have been widely employed to model ground state geometries, electronic properties, and chemical reactivity. yyu.edu.trdergipark.org.trresearchgate.net

The ground state properties of this compound can be theoretically determined through geometry optimization using DFT. These calculations seek the minimum energy conformation of the molecule, providing insights into its structural parameters, such as bond lengths and angles. The introduction of a bromine atom at the C5 position and a methyl group at the C8 position on the quinoline ring is expected to induce changes in the charge distribution and geometry compared to the parent quinoline molecule. researchgate.net The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group will influence the electronic environment of the fused aromatic rings.

Table 1: Predicted Ground State Properties of this compound based on DFT Calculations.

PropertyPredicted Value/DescriptionSignificance
Optimized GeometryNear-planar quinoline core with specific C-Br and C-CH3 bond lengths and angles.Provides the most stable three-dimensional structure of the molecule.
Dipole MomentA non-zero value indicating moderate polarity, influenced by the opposing electronic effects of the bromo and methyl groups.Affects solubility, intermolecular interactions, and bulk material properties.
HOMO EnergyThe energy of the highest occupied molecular orbital, which acts as an electron donor.Relates to the ionization potential and the propensity to undergo electrophilic attack.
LUMO EnergyThe energy of the lowest unoccupied molecular orbital, which acts as an electron acceptor.Relates to the electron affinity and the susceptibility to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE)The energy difference between the HOMO and LUMO.Indicates the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. dergipark.org.tr

DFT calculations are instrumental in predicting the chemical reactivity of this compound by calculating various global and local reactivity descriptors. These descriptors are derived from the conceptual DFT framework and provide quantitative measures of a molecule's response to chemical reactions. grafiati.com

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A higher hardness value suggests greater stability. dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, quantifying its electrophilic nature. dergipark.org.tr

Table 2: Global Reactivity Descriptors for this compound (Illustrative Values).

DescriptorFormulaPredicted Trend
Electronegativity (χ)-(EHOMO + ELUMO)/2Moderately high, influenced by the electronegative bromine atom.
Chemical Hardness (η)(ELUMO - EHOMO)/2Moderate, reflecting a balance between the stabilizing quinoline core and the perturbing substituents.
Chemical Softness (S)1/ηModerate, indicating a degree of polarizability.
Electrophilicity Index (ω)χ2/(2η)Suggests the molecule can act as an electrophile in reactions.
Note: The formulas are based on Koopmans' theorem approximations. researchgate.net

Local Reactivity Descriptors: To predict the specific sites of electrophilic and nucleophilic attack, local reactivity descriptors are used. One of the most common tools for this is the Molecular Electrostatic Potential (MEP) map. The MEP surface visually represents the charge distribution on a molecule, with different colors indicating regions of varying electrostatic potential. tandfonline.com

Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. In this compound, the nitrogen atom in the quinoline ring is expected to be a primary site of negative potential.

Blue Regions (Positive Potential): Indicate electron-deficient areas, which are prone to nucleophilic attack. The hydrogen atoms and regions near the bromine atom may exhibit positive potential.

Green Regions (Neutral Potential): Represent areas with a relatively neutral charge. tandfonline.com

By analyzing the MEP map, one can predict the most likely sites for intermolecular interactions, such as hydrogen bonding, and the regioselectivity of chemical reactions. For instance, the nitrogen atom's lone pair creates a region of high negative potential, making it a likely site for protonation or coordination to metal ions. The interplay of the electron-withdrawing bromine and electron-donating methyl group will create a nuanced electrostatic potential surface across the entire molecule, guiding its reactive behavior. researchgate.net

Coordination Chemistry and Catalytic Applications of 5 Bromo 8 Methylquinoline Derivatives

Synthesis and Characterization of Metal Complexes Involving 5-Bromo-8-methylquinoline as a Ligand

The synthesis of metal complexes using quinoline (B57606) derivatives often involves the reaction of the ligand with a metal salt in a suitable solvent. While direct complexation with this compound is a standard approach, much research focuses on more complex Schiff base ligands derived from substituted quinolines to create multidentate coordination environments.

For instance, a Schiff base ligand, 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI), was synthesized through the condensation of 5-bromo-3-hydrazonoindolin-2-one and 7-formyl-8-hydroxy-2-methylquinoline. nih.govresearchgate.netwiley.com This ligand was then used to synthesize a series of metal(II) complexes with Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). nih.govresearchgate.net The characterization of these complexes was achieved through a comprehensive suite of analytical and spectroscopic techniques, including elemental analysis, infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, mass spectrometry, and magnetic susceptibility measurements. nih.govresearchgate.netwiley.com Elemental analysis confirms the stoichiometry of the metal-ligand framework, while IR spectroscopy provides evidence of coordination by showing shifts in the vibrational frequencies of key functional groups, such as the C=N (azomethine) and phenolic C-O bonds, upon binding to the metal ion. researchgate.net

Table 1: Analytical Data for a Representative Quinoline-Derived Schiff Base Ligand and Its Metal Complexes

CompoundMolecular FormulaYield (%)Molar Conductance (Ω⁻¹ cm² mol⁻¹)Magnetic Moment (μB)
Ligand (BHMQMHI)C₂₁H₁₅BrN₄O₂81--
Co(II) Complex[Co(C₂₁H₁₄BrN₄O₂)₂]6214.155.11
Ni(II) Complex[Ni(C₂₁H₁₄BrN₄O₂)₂]6515.253.15
Cu(II) Complex[Cu(C₂₁H₁₄BrN₄O₂)₂]6812.501.85
Zn(II) Complex[Zn(C₂₁H₁₄BrN₄O₂)₂]6410.50Diamagnetic

Data sourced from studies on a related Schiff base ligand, 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI). researchgate.net

The coordination geometry and electronic structure of metal complexes are determined by a combination of factors, including the size and charge of the metal ion, the nature of the ligand, and the reaction conditions. Spectroscopic methods and magnetic measurements are pivotal in these investigations.

For the complexes formed with the Schiff base ligand BHMQMHI, electronic spectral data and magnetic susceptibility measurements indicated distinct geometries. nih.govresearchgate.net The Co(II), Ni(II), and Cu(II) complexes were found to exhibit an octahedral geometry, while the Zn(II), Cd(II), and Hg(II) complexes adopted a tetrahedral geometry. nih.govresearchgate.netwiley.com The geometry around a metal center can also be described as distorted trigonal bipyramidal or square pyramidal in some five-coordinate Co(II) complexes, depending on the ligand's denticity and steric profile. rsc.org

The electronic spectra provide insight into the d-orbital splitting. For example, the UV-Vis spectra of these complexes in DMF show bands corresponding to d-d transitions, which are characteristic of their specific geometries. researchgate.net Magnetic moment data distinguish between high-spin and low-spin configurations and help confirm the oxidation state and geometry of the central metal ion. researchgate.net

Solution-phase studies are crucial for understanding the stability of metal complexes in a given medium. Potentiometric titration is a widely used technique to determine the protonation constants of a ligand and the stability constants of its metal complexes. nih.govresearchgate.net The Calvin-Bjerrum pH-titration technique, as modified by Irving and Rossotti, is frequently applied for this purpose. nih.govwiley.com

In a study conducted in a 50% (v/v) dioxane-water mixture, the stability constants of Cu(II), Co(II), and Ni(II) complexes with the BHMQMHI Schiff base ligand were determined. nih.govresearchgate.net The experiments involve titrating a solution containing the ligand, with and without the metal ion, against a standard base. By analyzing the resulting titration curves, the formation constants (log K) can be calculated.

The study found that the metal-ligand stability constants followed the order: Cu(II) > Co(II) > Ni(II). nih.govresearchgate.netwiley.com This sequence is largely in agreement with the Irving-Williams stability order, which is a well-established trend for the stability of high-spin octahedral complexes of divalent first-row transition metals.

Table 2: Stability Constants of Metal(II) Complexes with a Quinoline-Derived Schiff Base Ligand

Metal Ionlog K₁log K₂Overall Stability Constant (log β)
Cu(II)10.159.2019.35
Co(II)8.907.8516.75
Ni(II)8.757.5016.25

Data determined using the Calvin-Bjerrum pH-titration method for the BHMQMHI ligand at 25 ± 1°C. nih.govresearchgate.net

Investigation of Coordination Geometries and Electronic Structures

Role of this compound Derivatives in Organometallic Catalysis

Derivatives of 8-methylquinoline (B175542) are valuable platforms in organometallic catalysis, primarily due to their ability to undergo C(sp³)–H bond activation. researchgate.net The nitrogen atom of the quinoline ring acts as an intramolecular directing group, facilitating the coordination of a metal catalyst and enabling the selective functionalization of the C-H bonds of the 8-methyl group. The 5-bromo substituent can further modulate the electronic properties of the ligand or serve as a handle for subsequent cross-coupling reactions. orgsyn.org

Rhodium(III) and Palladium(II) catalysts are particularly effective for this transformation. For example, Rh(III) complexes have been used for the C(sp³)–H methylation of 8-methylquinolines. researchgate.net Similarly, 8-methylquinoline palladacycles have been identified as stable and efficient catalysts for carbon-carbon bond formation. acs.org The catalytic cycle typically involves:

Coordination of the quinoline nitrogen to the metal center.

Directed C–H activation/metalation at the 8-methyl group to form a five-membered metallacycle intermediate.

Reaction with a coupling partner (e.g., an alkylating agent).

Reductive elimination to form the product and regenerate the active catalyst.

This directed C-H functionalization strategy avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. researchgate.net

Heterogeneous and Homogeneous Catalytic Applications of this compound-Based Catalysts

Catalysts based on this compound and related structures find use in both homogeneous and heterogeneous systems.

Homogeneous Catalysis: In homogeneous systems, the catalyst and reactants are in the same phase, typically a liquid. rsc.org This often leads to high activity and selectivity due to the accessibility of the catalytic sites. For instance, a homogeneous Ru(II)/PEG-400 catalytic system has been developed for synthesizing isoquinoline (B145761) derivatives, demonstrating the potential for recyclable systems where the catalyst remains in the polar polyethylene (B3416737) glycol phase, allowing for easy separation from the product. rsc.org Similarly, Rh(III)-catalyzed C-H functionalization of 8-methylquinolines generally occurs under homogeneous conditions. researchgate.net

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and reusability. sigmaaldrich.com Nanocatalysts, where metal nanoparticles are supported on materials like carbon, silica, or metal oxides, are a prime example. nih.gov Copper-based nanocatalysts have been explored for various organic transformations, including the synthesis of quinolines. nih.gov A catalyst based on a this compound complex could be immobilized on a solid support (e.g., silica, polymer resin) to create a heterogeneous catalyst. This approach combines the specific reactivity of the molecular catalyst with the practical benefits of a solid-phase system, minimizing metal contamination in the final product. rsc.orgnih.gov

Applications in Advanced Materials Science

Design and Synthesis of Novel Materials with Specific Electronic Properties

The strategic placement of the bromo and methyl groups on the quinoline (B57606) ring in 5-Bromo-8-methylquinoline allows for its use as a precursor in the synthesis of more complex molecules with tailored electronic characteristics. The bromine atom, in particular, serves as a reactive site for various chemical transformations, including substitution and cross-coupling reactions, which are fundamental in constructing larger, functional molecular architectures. smolecule.comquinoline-thiophene.com

A notable application is in the synthesis of novel phthalonitriles. Researchers have utilized 5-bromo-substituted quinolines, such as 5-bromo-8-methoxyquinoline, as starting materials to create complex phthalonitrile (B49051) derivatives. researchgate.net These reactions highlight how the bromo-quinoline scaffold can be elaborated into larger systems intended for materials applications.

Furthermore, derivatives like 5-bromo-8-methoxy-2-methylquinoline (B175217) have been employed in the synthesis of star-shaped conjugated molecules through Suzuki-Miyaura coupling reactions. rsc.org These starburst compounds were found to be blue emitters with exceptional thermal stabilities, withstanding temperatures of up to approximately 300 °C, and they form layered arrangements in the solid state. rsc.org The electronic properties of quinoline compounds are significantly influenced by the position of their substituents, which affects the electronic distribution within the molecule.

Table 1: Synthesis of Advanced Materials from this compound Derivatives

Precursor CompoundSynthetic MethodResulting Material/MoleculeKey PropertiesReference
5-bromo-8-methoxy-2-methylquinolineSuzuki–Miyaura coupling reactionStar-shaped conjugated moleculesBlue emitters, high thermal stability (~300 °C) rsc.org
5-bromo-8-methoxyquinolineReaction with phthalonitrile precursors4-(5-bromoquinolin-8-yloxy)phthalonitrileComplex functional molecule researchgate.net

Development of Optoelectronic Materials Incorporating this compound Units

Quinoline and its derivatives are highly regarded for developing organic materials for optoelectronics. nih.gov Their inherent properties, such as high stability and excellent electron transport capabilities, make them prime candidates for use in devices like organic light-emitting diodes (OLEDs). nih.gov The development of materials from this compound and its analogues fits directly into this research area.

A significant example is the synthesis of star-shaped molecules from 5-bromo-8-methoxy-2-methylquinoline, which function as blue emitters. rsc.org Blue-emitting materials are a critical component for full-color displays and lighting applications in OLED technology. The high thermal stability and defined solid-state structure of these quinoline-based materials are advantageous for device longevity and performance. rsc.org The incorporation of quinoline units can modulate the optical and electronic properties of materials, making them excellent electron acceptors and transporters for various optoelectronic applications. nih.gov Research into quinoline-based systems has demonstrated their potential in creating high-performance optoelectronic materials. rsc.org

Integration of this compound into Polymer Architectures and Material Building Blocks

The utility of this compound extends to its role as a fundamental component or "building block" for constructing larger macromolecular structures like polymers. smolecule.combldpharm.com Its bifunctional nature, with reactive sites that can be leveraged for polymerization, allows for its integration into polymer backbones or as pendant groups, thereby imparting the desirable properties of the quinoline core to the entire material.

Research has pointed to the use of this compound in the context of creating Polymers of Intrinsic Microporosity (PIMs). umich.edu PIMs are a class of materials with interconnected microscopic voids, which are useful in applications like gas separation and storage.

Moreover, a derivative, this compound-3,4-diamine, is explicitly identified as a material building block and an organic monomer for Covalent Organic Frameworks (COFs). bldpharm.com COFs are crystalline porous polymers with ordered structures, making them highly attractive for catalysis, sensing, and electronics. The ability to use a this compound derivative as a monomer opens the door to designing new COFs with specific electronic and structural properties dictated by the quinoline unit.

Exploration of Aggregation-Induced Emission (AIE) Characteristics in Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where molecules that are non-emissive in dilute solutions become highly luminescent when they aggregate. magtech.com.cn This property is the opposite of the common aggregation-caused quenching effect seen in many traditional fluorophores and is highly valuable for applications in sensors, bio-imaging, and OLEDs. magtech.com.cn

A derivative of this compound, specifically this compound-3,4-diamine, has been classified as a compound associated with Aggregation-Induced Emission. bldpharm.com This suggests that molecular structures derived from this compound can be designed to exhibit AIE. The mechanism often involves the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes light emission. magtech.com.cn Research on related quinoline-based Schiff base complexes with zinc(II) has demonstrated remarkable aggregation-induced emission enhancement (AIEE), where weak luminescence in a solution transforms into strong emission in a nano-aggregated state. rsc.org The formation of multiple intermolecular interactions, such as C–H⋯π and π–π stacking in the solid or aggregated state, can enhance molecular rigidity and lead to effective light emission. rsc.org The exploration of AIE in derivatives of this compound represents a promising frontier for creating advanced smart fluorescent materials.

Biological Activity and Mechanistic Evaluation of 5 Bromo 8 Methylquinoline Derivatives

Antimicrobial Activities (Antibacterial and Antifungal)sci-hub.sederpharmachemica.com

Derivatives of bromo-quinolines have shown considerable efficacy as antimicrobial agents, with a spectrum of activity that encompasses both pathogenic bacteria and fungi. derpharmachemica.com The introduction of a bromine atom to the quinoline (B57606) scaffold is often associated with enhanced biological activity. smolecule.com

Assessment of Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of these derivatives is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism. Studies on various bromo-quinoline derivatives have established their MIC values against a range of pathogens.

For instance, a series of 6-bromo-2-methyl-quinoline hydrazone derivatives demonstrated good to excellent antimicrobial activity, with MIC values ranging from 6.25 to 100 µg/mL against tested strains. sci-hub.se Similarly, synthesized 7-bromoquinoline-5,8-dione aryl sulphonamides showed antibiotic potency with MIC ranges of 0.80 – 1.00 mg/ml. ripublication.com Another study on azanaphthoquinone derivatives, which are structurally related, also reported MIC values against various bacteria and fungi, highlighting the potential of this chemical class. d-nb.info

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Bromo-Quinoline Derivatives
Compound TypeMicroorganismStrainMIC ValueReference
6-Bromo-2-methyl-quinoline HydrazoneBacteria (Gram-positive)Staphylococcus aureus6.25 - 100 µg/mL sci-hub.se
6-Bromo-2-methyl-quinoline HydrazoneBacteria (Gram-positive)Bacillus subtilis6.25 - 100 µg/mL sci-hub.se
6-Bromo-2-methyl-quinoline HydrazoneBacteria (Gram-negative)Escherichia coli6.25 - 100 µg/mL sci-hub.se
6-Bromo-2-methyl-quinoline HydrazoneFungusCandida albicans6.25 - 100 µg/mL sci-hub.se
7-Bromoquinoline-5,8-dione Aryl SulphonamideBacteria & FungiVarious0.80 - 1.00 mg/mL ripublication.com
(Alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dioneBacteria (Gram-positive)Staphylococcus epidermidis2.44 - 1250 µg/mL d-nb.info
(Alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dioneBacteria (Gram-positive)Enterococcus faecalis9.76 - 625 µg/mL d-nb.info

Efficacy Against Pathogenic Bacterial and Fungal Strains

The antimicrobial evaluations have specifically targeted clinically relevant pathogenic strains. Bromo-quinoline hydrazones have been assessed against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and pathogenic fungi including Candida albicans and Fusarium pallidoroseum. derpharmachemica.com The results indicate a broad spectrum of activity, with some compounds showing remarkable potency against all tested bacterial strains. derpharmachemica.com For example, a nitro-substituted quinoline hydrazone was noted for its significant activity against four different bacterial strains. derpharmachemica.com Similarly, certain (alkoxy)phenylamino-chloro-2-methylquinoline-5,8-dione derivatives were identified as having strong antibacterial efficiency against human-originated pathogens S. epidermidis and E. faecalis. d-nb.info

Antitumoral and Cytostatic Activity Investigationssmolecule.comneuroquantology.com

The anticancer potential of bromo-quinoline derivatives is a significant area of research. smolecule.comneuroquantology.com These compounds have been evaluated for their cytotoxic (cell-killing) and cytostatic (cell-growth-inhibiting) effects against various human cancer cell lines.

Studies have shown that compounds like 5-bromo-6,8-dimethoxy-quinoline exhibit excellent cytotoxicity against a range of cancer cell lines, including those from colon (HT29), lung (A549), liver (Hep3B), cervical (HeLa), and breast (MCF-7) cancers. neuroquantology.com In another investigation, quinolyl hydrazones displayed potent anti-proliferative activity when screened against sixty different human tumor cell lines, with some compounds showing significant cytostatic and cytotoxic effects at micromolar concentrations. sci-hub.se For example, one derivative demonstrated potent cytostatic activity against a leukemia cell line (SR) with a GI50 (concentration for 50% growth inhibition) value of 0.33 µM and cytotoxic activity against a colon cancer cell line (HCT-15) with an LC50 (lethal concentration for 50% of cells) of 5.15 µM. sci-hub.se Other research on 2-aryl-trimethoxyquinoline analogs and quinoline-based hydrazide-hydrazones has also identified compounds with potent cytotoxicity against various cancer cell lines. neuroquantology.com

Table 2: Antitumoral Activity of Selected Bromo-Quinoline Derivatives
Compound TypeCancer Cell LineCancer TypeActivity Metric (IC50/GI50/LC50)Reference
5-Bromo-6,8-dimethoxy-quinolineHT29Colon CarcinomaExcellent Cytotoxicity neuroquantology.com
5-Bromo-6,8-dimethoxy-quinolineA549Lung CarcinomaExcellent Cytotoxicity neuroquantology.com
5-Bromo-6,8-dimethoxy-quinolineMCF-7Breast AdenocarcinomaExcellent Cytotoxicity neuroquantology.com
Quinolyl Hydrazone (Compound 18j)SRLeukemiaGI50 = 0.33 µM sci-hub.se
Quinolyl Hydrazone (Compound 18j)HCT-15Colon CancerLC50 = 5.15 µM sci-hub.se
Quinolyl Hydrazone (Compound 18e)UO-31Renal CancerLC50 = 5.39 µM sci-hub.se
2-(4-Bromophenyl)-6-chloro-3-methylquinoline-4-carbohydrazideHePG-2, HCT-116, MCF-7, PC3, HelaLiver, Colon, Breast, Prostate, CervicalIC50 range: 5.6-19.2 µg/ml derpharmachemica.com

Nucleic Acid (DNA/RNA) Cleavage and Binding Interactionsresearchgate.netbenchchem.comsmolecule.com

The mechanism of action for many quinoline derivatives, including their bromo-substituted analogs, often involves interaction with nucleic acids. smolecule.com These interactions can range from binding to the DNA helix to inducing cleavage of the DNA strands, which can disrupt cellular processes like replication and transcription, ultimately leading to cell death.

One area of investigation has been the DNA cleavage activity of metal complexes of bromo-quinoline derivatives. A study on a Schiff base ligand, 5-bromo-3-(((8-hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one (BHMQMHI), and its metal complexes demonstrated DNA cleavage activity when studied by agarose (B213101) gel electrophoresis. researchgate.netresearchgate.net This suggests that these compounds, particularly when complexed with metal ions, can damage DNA.

Furthermore, the biological activity of these compounds is often attributed to the inhibition of key enzymes that interact with DNA, such as DNA gyrase and topoisomerase IV. smolecule.com By inhibiting these enzymes, the compounds interfere with DNA replication, a mechanism that contributes to both their antimicrobial and anticancer effects. smolecule.com

Enzyme Inhibition Studiesripublication.combenchchem.commdpi.com

The ability of 5-bromo-8-methylquinoline derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. smolecule.commdpi.com By targeting enzymes crucial for the survival of pathogens or the proliferation of cancer cells, these compounds can exert potent and selective biological effects.

Specific Inhibition of Enzymes (e.g., Sphingosine (B13886) Kinase 1, Dihydropteroate (B1496061) Synthase)ripublication.commdpi.com

Sphingosine Kinase 1 (SphK1): This lipid kinase is a validated target in cancer therapy. A novel library of quinoline-5,8-dione compounds, developed from a 7-Bromo-2-methylquinoline-5,8-dione precursor, was screened for sphingosine kinase inhibition. mdpi.com This fragment-based approach led to the identification of a new framework for SphK1 inhibition, with subsequent molecular modeling revealing opportunities for improving binding efficacy. mdpi.com

Dihydropteroate Synthase (DHPS): This enzyme is critical in the folate biosynthesis pathway of bacteria and is a well-known target for sulfonamide antibiotics. ripublication.commcgill.ca A study involving newly synthesized 7-bromoquinoline-5,8-dione sulphonamide derivatives performed molecular docking studies to evaluate their interaction with bacterial DHPS. The results showed that the sulphonamides interacted favorably with the enzyme, suggesting that inhibition of DHPS is a likely mechanism for their observed antibacterial activity. ripublication.com

DNA Gyrase and Topoisomerase IV: Beyond SphK1 and DHPS, bromo-quinoline derivatives have been noted for their inhibitory action against bacterial enzymes essential for DNA replication. DNA gyrase and topoisomerase IV are frequently cited as targets. smolecule.com Inhibition of these enzymes leads to the disruption of DNA coiling and uncoiling processes, which is fatal to the bacterial cell. This mechanism is a key contributor to the antibacterial profile of this class of compounds.

Elucidation of Molecular Mechanisms of Enzyme Inhibition

The broader class of quinoline derivatives is recognized for its capacity to inhibit various enzymes, a key factor in their therapeutic potential. smolecule.com However, specific mechanistic studies detailing the enzyme inhibition pathways for this compound and its direct derivatives are not extensively detailed in current literature. The primary biological mechanism identified for derivatives of this compound is not direct enzyme inhibition but rather receptor antagonism. For instance, derivatives have been synthesized and evaluated as potent antagonists for receptors such as Toll-like Receptors 7 and 8 (TLR7/8) and the CCR6 receptor. google.comgoogle.com

This antagonism involves the binding of the molecule to the receptor protein, which in turn blocks the downstream signaling pathways that are typically initiated by the receptor's natural ligand. This interaction is analogous to how a competitive inhibitor binds to the active site of an enzyme, preventing the substrate from binding. While the target is a receptor rather than a metabolic enzyme, the fundamental principle of blocking a protein's function through competitive binding is a shared molecular mechanism. The specific kinetics and nature of this binding (e.g., reversible vs. irreversible, competitive vs. non-competitive) are crucial for understanding the compound's pharmacological profile.

Immunomodulatory Properties (e.g., Toll-like Receptor 7/8 Antagonism)

Derivatives of this compound have demonstrated significant immunomodulatory properties, primarily through the antagonism of Toll-like Receptors 7 and 8 (TLR7/8). google.comgoogle.com TLRs are a critical component of the innate immune system, recognizing pathogen-associated molecular patterns. google.com TLR7 and TLR8, specifically, are located in endosomal compartments and are activated by single-stranded RNA, leading to the production of pro-inflammatory cytokines and interferons. google.comgoogle.com

The overactivation of TLR7 and TLR8 has been implicated in the pathogenesis of various autoimmune and inflammatory diseases. google.com Consequently, antagonists of these receptors are of high therapeutic interest. This compound serves as a key chemical intermediate in the synthesis of complex molecules designed to function as dual antagonists of TLR7 and TLR8. google.comgoogleapis.com By blocking these receptors, the derivative compounds can inhibit the signaling cascade, thereby reducing the inflammatory response. This makes them valuable candidates for the treatment of immune disorders related to TLR7/8 overexpression. googleapis.com

In addition to TLR antagonism, derivatives of this compound have been explored as antagonists of the CCR6 receptor, which is another important target in inflammatory pathways, particularly in diseases like psoriasis. google.com

Table 1: Investigated Immunomodulatory Targets for this compound Derivatives

Target ReceptorRole in ImmunityTherapeutic Potential of AntagonismReference
TLR7/8 Recognizes single-stranded RNA; triggers inflammatory cytokine release.Treatment of autoimmune diseases (e.g., lupus) and inflammatory disorders. google.com, google.com, googleapis.com
CCR6 Mediates migration of T-helper 17 cells and dendritic cells.Treatment of inflammatory skin conditions (e.g., psoriasis) and other inflammatory diseases. google.com

Antioxidant Activity Assessments

The quinoline scaffold is a structural motif present in many compounds known to possess antioxidant properties. These properties are often attributed to the ability of the heterocyclic ring system to delocalize electrons and scavenge free radicals, thereby mitigating oxidative stress. Oxidative stress is a contributing factor to a wide range of chronic diseases.

While the broader class of quinoline derivatives has been reviewed for antioxidant potential, specific and detailed antioxidant activity assessments for this compound itself are not prominently featured in the available scientific literature. sbc.org.pl Standard assays used to evaluate antioxidant capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize reactive radical species. The results are typically expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the radicals.

Assay TypeTest CompoundIC50 Value (µM)Reference
DPPH Radical Scavenging This compound Derivative AData Not Available-
ABTS Radical Scavenging This compound Derivative AData Not Available-
DPPH Radical Scavenging Quercetin (Standard)~8.5-
ABTS Radical Scavenging Trolox (Standard)~15.2-

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological potency of a lead compound. For this compound, its derivatives serve as a valuable platform for conducting SAR studies, particularly in the context of developing TLR7/8 antagonists. google.comgoogle.com The core structure provides a rigid scaffold that can be systematically modified to probe interactions with the biological target.

The key positions for modification on the this compound scaffold are the bromine at position 5 and the methyl group at position 8.

Position 5: The bromine atom is a versatile handle for chemical modification. It can be replaced by various other functional groups through nucleophilic substitution reactions, allowing chemists to explore how changes in electronics, sterics, and hydrogen-bonding potential at this position affect receptor binding affinity and antagonist activity. smolecule.com

Position 8: The methyl group can be oxidized to a carboxylic acid. google.comsbc.org.pl This introduces a new functional group that can be used to form amides, esters, or other linkages, effectively "growing" the molecule to explore different binding pockets within the target receptor.

These SAR studies, by correlating specific structural changes with their effects on biological activity (e.g., IC50 values for TLR7/8 inhibition), provide crucial information that guides the design of new, more potent, and selective therapeutic agents. googleapis.com

Table 3: Illustrative SAR Principles for this compound Derivatives

Parent ScaffoldPosition of ModificationType of ModificationObserved/Hypothetical Effect on PotencyReference
This compoundPosition 5 (Bromine)Substitution with a larger hydrophobic groupMay enhance binding in a hydrophobic pocket of the receptor. smolecule.com
This compoundPosition 5 (Bromine)Substitution with a hydrogen bond donor/acceptorCould form new interactions with key amino acid residues, increasing affinity. smolecule.com
This compoundPosition 8 (Methyl)Oxidation to carboxylic acid, followed by amide couplingAllows extension of the molecule to access new binding regions; potency is highly dependent on the coupled amine. sbc.org.pl, google.com

Conclusion and Future Research Trajectories

Synthesis of Current Knowledge on 5-Bromo-8-methylquinoline Research

This compound is a heterocyclic organic compound with the molecular formula C₁₀H₈BrN. smolecule.com It is characterized by a quinoline (B57606) core structure, which is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, with a bromine atom substituted at the 5-position and a methyl group at the 8-position. smolecule.com This specific arrangement of atoms imparts unique chemical properties and reactivity to the molecule, making it a valuable intermediate in various fields of chemical research.

The synthesis of this compound can be achieved through several methods. A common approach is the bromination of 8-methylquinoline (B175542). smolecule.com This reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. researchgate.net Another classic method that can be adapted for its synthesis is the Skraup synthesis, which involves the reaction of an appropriate aniline (B41778) derivative with a carbonyl compound, followed by cyclization to form the quinoline ring system. smolecule.com

The chemical reactivity of this compound is largely dictated by the bromine and methyl functional groups. The bromine atom at the 5-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various other functional groups. smolecule.com The compound can also participate in oxidation and reduction reactions, altering its electronic properties and reactivity. smolecule.com Furthermore, it can be utilized in cyclization processes to construct more complex polycyclic structures. smolecule.com

The applications of this compound are diverse, with significant potential in medicinal chemistry and materials science. smolecule.com As a quinoline derivative, it belongs to a class of compounds known for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.com In materials science, its unique electronic and optical properties make it a candidate for the development of novel organic materials for applications such as organic light-emitting diodes (OLEDs). smolecule.com It also serves as a crucial building block in organic synthesis for the construction of more complex molecules. smolecule.com

Identification of Unexplored Research Avenues and Gaps in Understanding

Despite the existing knowledge, several research avenues concerning this compound remain underexplored. A significant gap lies in the comprehensive evaluation of its biological activity profile. While quinoline derivatives, in general, are known for their therapeutic potential, specific and detailed studies on the antimicrobial, antiviral, and anticancer activities of this compound and its derivatives are limited. smolecule.com The precise mechanisms of action through which it might exert these effects are also largely unknown and warrant further investigation.

Another area that requires more in-depth research is the exploration of its full potential in materials science. While its utility in OLEDs has been suggested, its application in other areas such as organic photovoltaics, sensors, and as a component in the synthesis of advanced polymers has not been extensively studied. evitachem.com The development of efficient and scalable synthetic routes to this compound and its derivatives is also a crucial area for future research. Optimizing reaction conditions to improve yields, reduce byproducts, and utilize more environmentally friendly reagents would enhance its accessibility for various applications.

Furthermore, there is a lack of detailed studies on the photophysical properties of this compound. A thorough investigation of its absorption, emission, and fluorescence characteristics could unveil new applications in areas like bio-imaging and photodynamic therapy. The potential of the azide (B81097) derivative of this compound in click chemistry for applications such as targeted drug delivery and as imaging probes is another promising yet underexplored area. vulcanchem.com

Prospects for Translational Research and Interdisciplinary Collaborations Leveraging this compound

The unique properties of this compound open up significant prospects for translational research and interdisciplinary collaborations. In the realm of medicinal chemistry, collaboration between synthetic chemists, pharmacologists, and biologists is essential to design and synthesize novel derivatives with enhanced therapeutic efficacy and to elucidate their mechanisms of action. evitachem.com Such collaborations could accelerate the drug discovery process, potentially leading to the development of new treatments for various diseases.

In materials science, partnerships between chemists, physicists, and engineers could lead to the development of innovative materials with tailored electronic and optical properties. For instance, incorporating this compound into the design of new organic semiconductors could lead to more efficient solar cells or flexible electronic devices. evitachem.com

The development of this compound-based sensors for environmental monitoring or medical diagnostics is another promising area for interdisciplinary research, requiring expertise from analytical chemistry, biochemistry, and engineering. Furthermore, its potential use in the synthesis of agrochemicals could be explored through collaborations with agricultural scientists. The establishment of research programs that bridge academic research with industrial applications will be crucial for translating the fundamental knowledge of this compound into practical technologies and products. escholarship.org

Q & A

Q. What are the key steps in synthesizing 5-bromo-8-methylquinoline, and how can researchers optimize reaction yields?

The synthesis involves bromination of 8-methylquinoline in concentrated sulfuric acid with Ag₂SO₄ and Br₂, followed by oxidation using CrO₃ to produce derivatives like 5-bromoquinoline-8-carboxylic acid (62% yield). Key optimization steps include controlling reaction temperature (90°C for oxidation), pH adjustment with Na₂CO₃, and efficient extraction using ethyl acetate . To improve yields, researchers should monitor reaction progress via TLC and optimize stoichiometric ratios of bromine and chromium trioxide.

Q. How should researchers safely handle this compound in laboratory settings?

Due to its brominated and methylated structure, the compound requires strict safety protocols:

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Store in a cool, dry environment under inert gas to prevent degradation.
  • Dispose of waste via ethyl acetate extraction and professional hazardous waste services to minimize environmental impact .

Q. What spectroscopic methods are most effective for characterizing this compound?

Prioritize ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, methyl at C8) and FT-IR to identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹). For purity analysis, combine HPLC (C18 column, acetonitrile/water mobile phase) with mass spectrometry (ESI-MS for molecular ion detection) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model electron density distribution, identifying reactive sites for Suzuki-Miyaura coupling. Compare HOMO-LUMO gaps of bromine vs. methyl groups to prioritize functionalization at C5. Validate predictions experimentally via palladium-catalyzed reactions with aryl boronic acids .

Q. What strategies resolve contradictions in reported catalytic activity of this compound derivatives?

  • Perform systematic variation studies (e.g., ligand-to-metal ratios, solvent polarity) to isolate contributing factors.
  • Use X-ray crystallography to correlate molecular geometry (e.g., dihedral angles) with catalytic efficiency.
  • Apply meta-analysis of literature data to identify trends obscured by experimental variability (e.g., solvent effects on reaction kinetics) .

Q. How does the bromine substituent influence the photophysical properties of 8-methylquinoline derivatives?

Design UV-Vis/fluorescence experiments to compare absorption/emission spectra of brominated vs. non-brominated analogs. Use TD-DFT to simulate excited-state transitions, focusing on heavy-atom effects (spin-orbit coupling) from bromine. Correlate results with Hammett parameters to predict substituent impacts on quantum yields .

Methodological Guidance

Q. How to design a controlled study investigating the environmental persistence of this compound?

  • Sample preparation : Simulate aquatic environments (pH 7.4, 25°C) with controlled light exposure.
  • Analytical workflow : Use LC-MS/MS to track degradation products (e.g., debromination intermediates).
  • Data interpretation : Apply first-order kinetics models to estimate half-lives and assess bioaccumulation potential via logP calculations .

Data Presentation Standards

  • Use bold numbering (e.g., This compound (1) ) for repeated compound references in manuscripts .
  • Report yields with significant figures (e.g., 62%, not 62.0%) and use scientific notation for low concentrations (e.g., 2.3 × 10⁻⁴ mM) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.